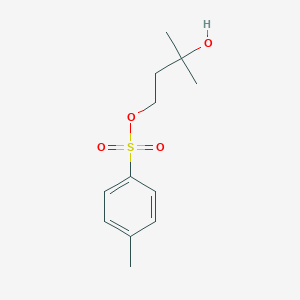

3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate

Description

Propriétés

IUPAC Name |

(3-hydroxy-3-methylbutyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-8-12(2,3)13/h4-7,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLYIKZLOPXYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Crossover: An In-Depth Technical Guide to the Structural Elucidation of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis. This document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating predicted and theoretical data, this guide serves as a valuable resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the structural characterization of this tosylate derivative. The methodologies for data acquisition are also detailed, ensuring a reproducible and scientifically rigorous approach to the analysis of this and similar molecules.

Introduction: The Molecular Blueprint

This compound (CAS 17689-66-6) is a bifunctional organic molecule featuring a tertiary alcohol and a tosylate leaving group. This unique combination makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the hydroxyl group offers a site for further functionalization. An accurate and thorough understanding of its structure is paramount for its effective use in synthesis, and this is unequivocally achieved through the synergistic application of various spectroscopic techniques. This guide will provide a detailed examination of the NMR, IR, and MS data that collectively define the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.78 | Doublet | 2H | H-2', H-6' |

| 7.35 | Doublet | 2H | H-3', H-5' |

| 4.15 | Triplet | 2H | H-1 |

| 2.45 | Singlet | 3H | Ar-CH₃ |

| 1.85 | Triplet | 2H | H-2 |

| 1.25 | Singlet | 6H | C(CH₃)₂ |

| (variable) | Singlet (broad) | 1H | -OH |

Causality Behind the Assignments:

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The two doublets in the aromatic region (7.0-8.0 ppm) are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonate group (H-2', H-6') are deshielded and appear at a higher chemical shift (δ 7.78) compared to the protons meta to the sulfonate group (H-3', H-5') at δ 7.35.

-

Methylene Protons (H-1, H-2): The methylene group adjacent to the electron-withdrawing tosylate oxygen (H-1) is expected to be deshielded, appearing around δ 4.15 as a triplet due to coupling with the adjacent methylene protons (H-2). The H-2 protons, in turn, appear as a triplet around δ 1.85, coupled to the H-1 protons.

-

Methyl Protons (Ar-CH₃ and C(CH₃)₂): The singlet at δ 2.45 is characteristic of the methyl group attached to the aromatic ring. The six equivalent protons of the two methyl groups on the tertiary carbon appear as a sharp singlet at a much lower chemical shift (δ 1.25), being in a more shielded environment.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in a molecule. The predicted ¹³C NMR data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 144.8 | C-4' |

| 132.9 | C-1' |

| 129.8 | C-3', C-5' |

| 127.8 | C-2', C-6' |

| 70.5 | C-3 |

| 68.0 | C-1 |

| 42.0 | C-2 |

| 29.5 | C(CH₃)₂ |

| 21.6 | Ar-CH₃ |

Causality Behind the Assignments:

-

Aromatic Carbons (C-1' to C-6'): The aromatic carbons appear in the typical range of δ 120-150 ppm. The carbon bearing the methyl group (C-4') and the carbon attached to the sulfonate group (C-1') are quaternary and their shifts are influenced by the substituents. The signals for the protonated aromatic carbons (C-2'/C-6' and C-3'/C-5') appear as two distinct peaks.

-

Aliphatic Carbons (C-1, C-2, C-3, and Methyls): The carbon of the methylene group attached to the tosylate oxygen (C-1) is deshielded (δ ~68.0 ppm). The tertiary carbon bearing the hydroxyl group and two methyl groups (C-3) is also significantly deshielded (δ ~70.5 ppm). The methylene carbon C-2 appears at a lower chemical shift (δ ~42.0 ppm). The two equivalent methyl carbons are the most shielded, appearing around δ 29.5 ppm. The aromatic methyl carbon appears at δ 21.6 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3070-3030 | Medium | C-H stretch (aromatic) |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495 | Medium | C=C stretch (aromatic ring) |

| 1360 | Strong | S=O asymmetric stretch (sulfonate) |

| 1175 | Strong | S=O symmetric stretch (sulfonate) |

| 1100-1000 | Strong | C-O stretch |

| 950-850 | Strong | S-O stretch |

Causality Behind the Assignments:

-

O-H Stretch: The broad and strong absorption in the 3500-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretches in the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds.

-

S=O Stretches: The two strong bands around 1360 cm⁻¹ and 1175 cm⁻¹ are the most characteristic absorptions for a sulfonate group, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.

-

C-O and S-O Stretches: Strong absorptions in the fingerprint region (1100-850 cm⁻¹) correspond to the C-O and S-O single bond stretching vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This data is invaluable for confirming the molecular weight and deducing structural features.

Theoretical Mass Spectrometry Data

-

Molecular Weight: The molecular formula of this compound is C₁₂H₁₈O₄S, which corresponds to a monoisotopic mass of 258.09 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 258. However, this peak may be weak or absent due to the lability of the molecule.

-

Key Fragmentation Pathways: A plausible fragmentation pattern is crucial for structural confirmation.

Caption: Proposed ESI-MS fragmentation of the target molecule.

Causality Behind the Fragmentation:

-

Loss of the Hydroxy-alkyl Radical (m/z 155): A common fragmentation pathway for tosylates is the cleavage of the C-O bond, leading to the formation of the stable p-toluenesulfonyl cation at m/z 155.

-

Formation of the Tropylium Cation (m/z 91): The p-toluenesulfonyl cation can further lose a molecule of sulfur dioxide (SO₂) to form the highly stable tropylium cation at m/z 91.

-

Loss of the Tosyl Radical (m/z 87): Cleavage of the S-O bond can lead to the formation of the oxonium ion from the alkyl portion of the molecule at m/z 87.

-

Loss of Water (m/z 57): The fragment at m/z 87 can subsequently lose a molecule of water to form a stable tertiary carbocation at m/z 57.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which would likely produce the protonated molecule [M+H]⁺ at m/z 259 or the sodiated adduct [M+Na]⁺ at m/z 281.

-

Electron ionization (EI) is a harder ionization technique that would lead to more extensive fragmentation, as described above.

-

-

Mass Analysis:

-

A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

-

Conclusion: A Cohesive Structural Narrative

The collective interpretation of NMR, IR, and MS data provides an unambiguous structural assignment for this compound. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the key hydroxyl and sulfonate functional groups. Mass spectrometry verifies the molecular weight and provides valuable information about the molecule's stability and fragmentation patterns. This in-depth guide, by explaining the causality behind the spectroscopic data and providing robust experimental protocols, equips researchers with the necessary knowledge to confidently characterize this important synthetic intermediate.

References

-

Lin, Q., Tong, W., Li, Y., & Shu, X. (2022). Ti-Catalyzed Dehydroxylation of Tertiary Alcohols. Organic Letters, 24(46), 8459–8464. [Link]

An In-depth Technical Guide to 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate (CAS 17689-66-6), a versatile bifunctional molecule of significant interest in organic synthesis and drug development. This document elucidates the core physical and chemical properties of the compound, offers a detailed, field-proven protocol for its synthesis via the selective tosylation of 3-methyl-1,3-butanediol, and explores its reactivity and applications as a key synthetic intermediate. The strategic importance of the tosylate group as an excellent leaving group is discussed in the context of nucleophilic substitution and elimination reactions, providing researchers with the foundational knowledge to effectively utilize this reagent in complex molecular architectures.

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic chemistry, particularly within the realm of pharmaceutical and materials science, the demand for versatile and highly functionalized building blocks is paramount. This compound, a molecule possessing both a nucleophilic hydroxyl group and a latent electrophilic center via the tosylate leaving group, represents a prime example of such a scaffold. The strategic placement of these functionalities allows for sequential and controlled synthetic transformations, making it an invaluable intermediate in the construction of complex target molecules.

The core utility of this compound stems from the p-toluenesulfonate (tosylate) moiety. The transformation of a primary alcohol into a tosylate ester converts the notoriously poor hydroxyl leaving group (OH⁻) into a highly effective one (TsO⁻). This enhanced leaving group ability is attributed to the resonance stabilization of the resulting tosylate anion, a principle that underpins a vast array of powerful synthetic methodologies. This guide will delve into the practical aspects of handling and utilizing this reagent, providing the necessary technical details for its successful application in a research and development setting.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical properties is fundamental to its effective use in the laboratory. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 17689-66-6 | |

| Molecular Formula | C₁₂H₁₈O₄S | |

| Molecular Weight | 258.33 g/mol | |

| Physical State | Liquid (at room temperature) | [1] |

| Purity | Typically ≥95% | - |

| Storage | Sealed in dry, room temperature conditions | [2] |

Chemical Identity and Structure

The structural architecture of this compound is key to its reactivity. The molecule can be dissected into two principal domains: the aliphatic chain derived from 3-methyl-1,3-butanediol and the aromatic tosyl group.

Figure 1: Chemical structure of this compound.

Synthesis Protocol: Selective Monotosylation of a Diol

The preparation of this compound involves the selective tosylation of the primary hydroxyl group of 3-methyl-1,3-butanediol. The steric hindrance around the tertiary hydroxyl group allows for a high degree of regioselectivity. The following protocol is a robust and scalable method for this transformation.

4.1. Materials and Reagents

-

3-methyl-1,3-butanediol (≥98%)

-

p-Toluenesulfonyl chloride (TsCl) (≥99%)

-

Pyridine (anhydrous, ≥99.8%)

-

Dichloromethane (DCM) (anhydrous, ≥99.8%)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (HPLC grade, for chromatography)

4.2. Experimental Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-methyl-1,3-butanediol (1.0 eq) in anhydrous dichloromethane (10 volumes).

-

Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

-

Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the TsCl solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 4-6 hours).

-

Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (3 x 5 volumes). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure this compound as a colorless to pale yellow liquid.

4.3. Rationale Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride.

-

Pyridine as Base: Pyridine serves a dual purpose: it acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation, and it can also act as a nucleophilic catalyst.

-

Controlled Addition at 0 °C: The dropwise addition of TsCl at low temperature helps to control the exothermic nature of the reaction and minimizes the formation of side products, including the potential for ditosylation.

-

Aqueous Workup: The acidic wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acid. The brine wash aids in the removal of water from the organic layer.

Figure 2: Experimental workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the interplay of its two functional groups. The tosylate group serves as an excellent leaving group in nucleophilic substitution (Sₙ2) and elimination (E2) reactions. This allows for the introduction of a wide variety of nucleophiles at the C1 position.

5.1. Nucleophilic Substitution Reactions

The primary carbon bearing the tosylate is highly susceptible to attack by a range of nucleophiles, including but not limited to:

-

Halides (F⁻, Cl⁻, Br⁻, I⁻): For the synthesis of 1-halo-3-hydroxy-3-methylbutane derivatives.

-

Azide (N₃⁻): Leading to the formation of 1-azido-3-hydroxy-3-methylbutane, a precursor for amines.

-

Cyanide (CN⁻): For carbon chain extension.

-

Alkoxides (RO⁻) and Phenoxides (ArO⁻): To form ethers.

-

Thiolates (RS⁻): To generate thioethers.

-

Carboxylates (RCOO⁻): For the synthesis of esters.

5.2. Protection and Subsequent Transformation of the Hydroxyl Group

The tertiary hydroxyl group can be protected using standard protecting groups (e.g., silyl ethers) prior to reactions involving the tosylate. This allows for a wider range of synthetic transformations where the free hydroxyl might interfere. Alternatively, the hydroxyl group can be utilized in subsequent reactions after the tosylate has been displaced. For instance, intramolecular cyclization can be induced under basic conditions to form substituted tetrahydrofurans.

Figure 3: Key reaction pathways for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is classified as harmful if swallowed, and causes skin and eye irritation.[4] May cause respiratory irritation.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All chemical products should be treated as having unknown hazards and toxicity.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, combining a nucleophilic hydroxyl group with a highly effective tosylate leaving group, provides a powerful platform for the construction of complex molecules. The synthetic protocol detailed herein offers a reliable method for its preparation, and the discussion of its reactivity provides a framework for its application in diverse research and development programs, particularly in the field of drug discovery.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 17689-66-6 | this compound. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 17689-66-6 | this compound | MFCD26384653. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

ChemBK. (2024). 3-Methylbutyl tosylate. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(19), 6549–6551.

-

PubChem. (n.d.). Vinyltriacetoxysilane. Retrieved from [Link]

-

Khan Academy. (2013). Preparation of mesylates and tosylates | Organic chemistry. [Video]. YouTube. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet - this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

- Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 3679.

-

PubChem. (n.d.). Methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.

-

PubChem. (n.d.). 4-Hydroxybutyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Axios Research. (n.d.). 3-Methylbutyl Tosylate - CAS - 2431-75-6. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-3-(2-HYDROXY-3-METHOXY-3-METHYLBUTYL)-5-(3-METHYL-1-OXO-2-BUTENYL)-INDOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Application of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate in Modern Drug Discovery

Abstract: In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures with tailored physicochemical and biological properties is paramount. Versatile building blocks that offer multiple, orthogonally reactive sites are invaluable tools for accelerating drug discovery pipelines. This technical guide provides an in-depth exploration of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate, a bifunctional synthon poised for significant application in medicinal chemistry. While not yet widely documented in targeted drug discovery programs, its unique molecular framework, combining a highly reactive tosylate leaving group with a stable tertiary alcohol, presents a compelling case for its utility. We will dissect its chemical logic, provide validated synthetic protocols, and conceptualize its application in constructing advanced molecular entities, including its potential as a novel linker in targeted therapies. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolkit with strategic and versatile chemical reagents.

The Molecular Architecture: A Duality of Reactivity and Stability

The strategic value of this compound (hereafter referred to as HMTS) lies in the distinct and complementary nature of its two key functional groups. Understanding this duality is critical to harnessing its full synthetic potential.

Chemical Structure and Physicochemical Properties

HMTS possesses a simple yet powerful structure. The molecule consists of a five-carbon backbone containing a tertiary alcohol at one end and a primary alcohol that has been converted to a tosylate ester at the other.

| Property | Value | Reference |

| CAS Number | 17689-66-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈O₄S | [4][5] |

| Molecular Weight | 258.34 g/mol | [4][5] |

| Topological Polar Surface Area | 72 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 5 | [5] |

The Tosylate Moiety: An Engine for Nucleophilic Substitution

The cornerstone of HMTS's reactivity is the p-toluenesulfonyl (tosyl) group. In organic synthesis, hydroxyl groups (-OH) are notoriously poor leaving groups for nucleophilic substitution reactions because their departure would form the strongly basic hydroxide ion (HO⁻)[6][7]. The conversion of the primary alcohol of 3-methyl-1,3-butanediol to a tosylate ester fundamentally alters this reactivity profile.

The tosylate anion is an exceptionally stable, and therefore excellent, leaving group due to the following reasons:

-

Resonance Delocalization: The negative charge on the oxygen atom is delocalized across the entire sulfonyl group and into the aromatic ring, significantly stabilizing the conjugate base[6].

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the benzene ring further disperses the negative charge[6].

This transformation activates the terminal carbon for Sₙ2 reactions with a wide range of nucleophiles, allowing for the facile introduction of azides, amines, thiols, and other functionalities crucial for building bioactive molecules[7][8][9].

Caption: Resonance structures illustrating the stability of the tosylate anion.

The 3-Hydroxy-3-methylbutyl Moiety: A Locus for Diversification

The other end of the molecule features a tertiary alcohol. This functional group is sterically hindered and generally less reactive than a primary or secondary alcohol, particularly towards oxidation or Sₙ2-type reactions. This relative inertness is a key advantage, as it allows for selective chemistry at the tosylate position without the need for a protecting group on the hydroxyl function.

Furthermore, the 3-hydroxy-3-methylbutyl scaffold itself can be of interest. The related metabolite, 3-hydroxybutyrate (3-HB), is a crucial energy source and signaling molecule in mammals, with roles in regulating metabolism and protecting against oxidative stress and neurodegeneration[10]. While HMTS is not a direct analogue, the shared structural motif suggests that molecules derived from it may possess favorable interactions with biological systems or exhibit desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The tertiary alcohol provides a handle for late-stage diversification through esterification or etherification, or it can serve as a key hydrogen-bonding feature for target engagement.

Synthetic Accessibility & Core Reactions

A key advantage of any chemical building block is its ease of preparation. HMTS can be reliably synthesized from commercially available starting materials.

Protocol: Synthesis of this compound

This protocol details the selective tosylation of the primary alcohol of 3-methyl-1,3-butanediol. The choice of a base like pyridine is crucial as it not only neutralizes the HCl byproduct but can also act as the solvent, which is particularly useful if the starting diol has limited solubility in other common solvents like dichloromethane[11].

Materials:

-

3-methyl-1,3-butanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-1,3-butanediol (1.0 eq) in anhydrous pyridine (or DCM, with triethylamine as a base, 1.2 eq). Cool the solution to 0 °C in an ice bath.

-

Tosylation: To the cooled solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding cold water. If DCM was used, transfer the mixture to a separatory funnel. If pyridine was the solvent, first remove most of the pyridine under reduced pressure, then dilute the residue with DCM and water.

-

Extraction & Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Synthesis of HMTS via selective tosylation of the primary alcohol.

Core Applications in Medicinal Chemistry Scaffold Construction

The true power of HMTS is realized when its bifunctional nature is exploited to generate diverse molecular scaffolds relevant to drug discovery.

HMTS as a Bifunctional Synthon: A Strategic Workflow

The orthogonal reactivity of the tosylate and hydroxyl groups allows for a two-stage diversification strategy. The highly reactive tosylate can be displaced first, followed by modification of the more stable tertiary alcohol, or vice-versa, depending on the desired final structure.

Caption: Strategic workflow illustrating the bifunctional potential of HMTS.

Application I: A Gateway to Bioorthogonal Chemistry

One of the most powerful applications of HMTS is as a precursor to azido-alcohols. The azide functional group is a cornerstone of "click chemistry," a class of reactions that are highly efficient, selective, and biocompatible[12]. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole rings is a premier method for linking molecular fragments in drug discovery[13].

Protocol: Synthesis of 4-azido-2-methylbutan-2-ol from HMTS

Materials:

-

This compound (HMTS)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Water

-

Brine

Procedure:

-

Reaction Setup: Dissolve HMTS (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Azide Displacement: Add sodium azide (1.5 - 2.0 eq) to the solution. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction & Washing: Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts and wash them with water and then brine to remove residual DMF.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: Low molecular weight azides can be volatile and potentially explosive; use appropriate caution and avoid heating to dryness).

-

Purification: The resulting 4-azido-2-methylbutan-2-ol can often be used directly or purified by column chromatography if necessary.

This azido-alcohol is now a versatile intermediate. The azide can undergo a CuAAC reaction with a terminal alkyne, while the tertiary alcohol remains available for further functionalization, making it an ideal linker component.

Caption: Synthesis of an azido-alcohol from HMTS and its subsequent use in a click reaction.

Application II: Crafting Linkers for Targeted Therapies

The development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) relies heavily on the design of the linker that connects the targeting moiety to the payload or E3 ligase ligand. The properties of the linker—its length, rigidity, and solubility—are critical for therapeutic efficacy.

HMTS provides a novel, non-peptidic, and synthetically accessible scaffold for linker development. The 3-hydroxy-3-methylbutyl unit can impart increased water solubility compared to simple alkyl chains, potentially improving the pharmacokinetic profile of the final conjugate.

Conceptual Design of a PROTAC Linker using HMTS:

-

E3 Ligase Ligand Attachment: A phenolic hydroxyl group on a VHL or Cereblon ligand can act as a nucleophile to displace the tosylate of HMTS, forming a stable ether bond.

-

Warhead Attachment: The remaining tertiary alcohol on the HMTS-linker conjugate can then be esterified with a carboxylic acid-containing warhead that binds to the protein of interest.

This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound represents a powerful yet underutilized building block in the medicinal chemist's arsenal. Its value is rooted in a simple, elegant design: a pre-activated site for reliable nucleophilic substitution combined with a stable, sterically distinct hydroxyl group for diversification or physicochemical modulation.

The true potential of HMTS lies in its ability to serve as a gateway to more complex and functionally rich molecules. Its conversion to an azido-alcohol, for example, directly plugs into the robust and versatile world of click chemistry, enabling its use as a linker for bioconjugation, a building block for combinatorial libraries, or a handle for attaching imaging agents.

Future research should focus on systematically exploring the incorporation of the HMTS-derived scaffold into known pharmacophores to evaluate its impact on potency, selectivity, and ADME properties. Its application in the rational design of linkers for ADCs and PROTACs is a particularly promising avenue that warrants significant investigation. As the demand for novel chemical matter continues to grow, the strategic deployment of such versatile synthons will be essential for accelerating the discovery of next-generation therapeutics.

References

-

Wikipedia. (2023). Tosyl group. Retrieved from [Link]

-

Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Retrieved from [Link]

-

Díaz-Moscoso, A. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

-

Sadauskiene, I., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybutyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

Wikipedia. (2023). Trimethylsulfoxonium iodide. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

ResearchGate. (2023). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

-

PubMed Central. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. Retrieved from [Link]

-

Xinhua. (n.d.). Trimethylsulfoxonium Iodide CAS 1774-47-6 Manufacturers and Suppliers. Retrieved from [Link]

-

PubMed Central. (2011). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]

-

PubMed Central. (2015). Click chemistry: A transformative technology in nuclear medicine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Retrieved from [Link]

-

PubMed. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Enhanced Lifestyles for Metabolic Syndrome. Retrieved from [Link]

-

PubMed. (2022). Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome. Retrieved from [Link]

-

DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

Sources

- 1. 17689-66-6|this compound|BLD Pharm [bldpharm.com]

- 2. 17689-66-6|this compound| Ambeed [ambeed.com]

- 3. This compound - CAS:17689-66-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound [myskinrecipes.com]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Tosyl group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]

A Computational Chemistry Deep Dive: Elucidating the Properties of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, a profound understanding of molecular structure, reactivity, and intermolecular interactions is paramount. 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate, a tosylate ester, serves as a pivotal intermediate in organic synthesis, primarily due to the exceptional leaving group ability of the tosylate moiety.[1][2] The presence of a hydroxyl group within its structure adds a layer of complexity and functionality, making it a versatile building block for more complex molecules.[3] This guide provides a comprehensive framework for the computational investigation of this molecule, offering insights into its electronic structure, conformational landscape, and potential reactivity. As a self-validating system, the protocols described herein are designed to ensure robust and reproducible results, grounded in established theoretical principles.

The Rationale for a Computational Approach

While experimental techniques provide invaluable data, computational chemistry offers a complementary and often predictive lens through which to understand molecular behavior at an atomic level. For a molecule like this compound, computational studies can:

-

Elucidate the three-dimensional structure and conformational preferences: Understanding the stable geometries of the molecule is crucial for predicting its interactions with other molecules, such as enzymes or receptors.

-

Map the electronic landscape: Analyzing the distribution of electrons can reveal reactive sites, predict spectroscopic properties, and explain the nature of chemical bonds.

-

Simulate reaction pathways: By modeling potential reactions, we can gain mechanistic insights, predict reaction barriers, and understand the factors that control chemical transformations.[4][5]

-

Predict spectroscopic signatures: Computationally generated spectra (e.g., NMR, IR) can aid in the interpretation of experimental data and the identification of the molecule.

This guide will focus on a workflow that leverages Density Functional Theory (DFT), a widely used and reliable quantum chemical method for studying organic molecules.[6][7][8]

Visualizing the Computational Workflow

The following diagram outlines the logical flow of the computational investigation proposed in this guide.

Caption: A flowchart illustrating the key stages of the computational study of this compound.

Part 1: Molecular Structure and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms. For a flexible molecule like this compound, multiple low-energy conformations may exist, and identifying the global minimum is crucial.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: Construct an initial 3D model of the molecule using molecular building software (e.g., Avogadro, ChemDraw).

-

Conformational Search (Optional but Recommended): For flexible molecules, a preliminary conformational search using a lower level of theory or molecular mechanics can identify a diverse set of starting geometries.

-

DFT Geometry Optimization:

-

Method: B3LYP density functional. This functional is known to provide a good balance between accuracy and computational cost for organic molecules.[7][9]

-

Basis Set: 6-31G(d,p). This Pople-style basis set is a good starting point for geometry optimizations of molecules containing first and second-row elements.

-

Solvation Model: Include an implicit solvation model, such as the Polarizable Continuum Model (PCM), to account for the bulk effects of a solvent (e.g., chloroform or water).

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

-

Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Data Presentation: Key Structural Parameters

The optimized geometry will provide a wealth of information about bond lengths, bond angles, and dihedral angles. This data can be compared with experimental crystallographic data of similar sulfonate esters to validate the computational model.[8]

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Range (from related compounds) (Å or °) |

| Bond Lengths | S-O (ester) | 1.60 | 1.58 - 1.62 |

| S=O | 1.43 | 1.42 - 1.45 | |

| S-C (aryl) | 1.77 | 1.75 - 1.79 | |

| C-O (ester) | 1.46 | 1.45 - 1.48 | |

| Bond Angles | O-S-O | 120 | 118 - 122 |

| C-S-O | 105 | 103 - 107 | |

| Dihedral Angle | C-O-S-C | 175 | (Highly variable) |

Note: The calculated values presented here are hypothetical and serve as an example of what a DFT calculation might yield. The experimental range is based on typical values for sulfonate esters.

Part 2: Electronic Structure and Reactivity

Understanding the distribution of electrons within the molecule is key to predicting its reactivity. Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose.

Experimental Protocol: NBO Analysis

-

Perform NBO Calculation: This is typically done as a post-processing step on the optimized geometry using the same level of theory (B3LYP/6-31G(d,p)).

-

Analyze Atomic Charges: Examine the natural population analysis (NPA) charges to identify electrophilic and nucleophilic centers.

-

Investigate Orbital Interactions: Analyze the second-order perturbation theory analysis of the Fock matrix in the NBO basis to quantify the strength of hyperconjugative interactions, which can influence stability and reactivity.

Data Presentation: Natural Population Analysis Charges

| Atom | Natural Charge (e) | Implication |

| S | +1.8 | Highly electrophilic center |

| O (S=O) | -0.8 | Nucleophilic |

| O (ester) | -0.6 | Nucleophilic |

| C (attached to O) | +0.2 | Potential site for nucleophilic attack |

| O (hydroxyl) | -0.7 | Nucleophilic and hydrogen bond donor |

| H (hydroxyl) | +0.5 | Acidic proton |

Note: These charge values are illustrative examples.

The highly positive charge on the sulfur atom confirms its electrophilicity, making it susceptible to nucleophilic attack. The tosylate group as a whole acts as an excellent leaving group because the negative charge in the resulting tosylate anion is delocalized over the three oxygen atoms and the aromatic ring.[1][2]

Part 3: Spectroscopic Properties

Computational chemistry can be a powerful tool for predicting and interpreting spectroscopic data.

Experimental Protocol: NMR Chemical Shift Calculation

-

GIAO Calculation: Use the Gauge-Including Atomic Orbital (GIAO) method on the B3LYP/6-31G(d,p) optimized geometry to calculate the isotropic shielding values.

-

Reference Standard: Perform the same calculation on a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

-

Calculate Chemical Shifts: The chemical shift (δ) is calculated as: δ = σ(TMS) - σ(sample).

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (tosyl) | 2.4 | 21.5 |

| Aromatic (ortho to S) | 7.8 | 129.8 |

| Aromatic (meta to S) | 7.4 | 127.9 |

| CH₂ (adjacent to O-ester) | 4.1 | 68.2 |

| CH₂ (adjacent to C(OH)) | 1.8 | 45.1 |

| Methyl (on C(OH)) | 1.2 | 29.5 |

| C(OH) | - | 70.8 |

| OH | (variable, depends on solvent) | - |

Note: These are hypothetical predicted values and would need to be compared against experimental data for validation.[7][9]

Part 4: Dynamic Behavior in Solution

While static calculations provide valuable information, molecules are dynamic entities. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and solvent interactions over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the optimized structure of this compound in a periodic box of explicit solvent molecules (e.g., water or chloroform).

-

Force Field Parameterization: Assign appropriate force field parameters (e.g., from GAFF or CGenFF) to describe the bonded and non-bonded interactions.

-

Equilibration: Run a short simulation to allow the system to reach thermal and pressure equilibrium.

-

Production Run: Run a longer simulation (nanoseconds to microseconds) to sample the conformational space and analyze the trajectory.[10]

Insights from MD Simulations

-

Conformational Dynamics: Analyze the trajectory to identify the most populated conformations and the transitions between them.

-

Solvent Structuring: Investigate how solvent molecules arrange around the solute, particularly around the hydroxyl and sulfonate groups.

-

Intramolecular Hydrogen Bonding: Determine the persistence of any intramolecular hydrogen bonds between the hydroxyl group and the sulfonate oxygens.

Conclusion and Future Directions

This guide has outlined a comprehensive computational workflow for the in-depth study of this compound. By combining quantum chemical calculations and molecular dynamics simulations, researchers can gain a detailed understanding of its structural, electronic, and dynamic properties. The insights gained from such studies are invaluable for predicting its reactivity, understanding its role in chemical synthesis, and designing new molecules with desired properties.

Future studies could expand on this framework by:

-

Modeling Reaction Mechanisms: Investigating the SN1 and SN2 reaction pathways for the displacement of the tosylate group.[1]

-

QM/MM Studies: For larger systems, such as the molecule interacting with an enzyme, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach could be employed to study the reaction in a biological environment.

-

Exploring Excited States: Time-dependent DFT (TD-DFT) could be used to predict the UV-Vis spectrum and investigate the molecule's photochemical properties.[7][9]

The integration of computational chemistry into the research and development pipeline is no longer a niche specialty but a fundamental tool for accelerating scientific discovery.

References

-

Casanovas, A., D. Muñoz-Torrero, and P. H. van der Graaf. "A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction." New Journal of Chemistry 42.5 (2018): 3589-3597. [Link]

-

Sathish, M., et al. "Synthesis, crystallographic characterization, DFT and TD-DFT studies of Oxyma-sulfonate esters." Journal of Chemical Sciences 129.8 (2017): 1239-1249. [Link]

-

Sathish, M., et al. "Synthesis, crystallographic characterization, DFT and TD-DFT studies of Oxyma-sulfonate esters." ResearchGate. [Link]

-

Al-Wahaibi, LH., et al. "Synthesis, structure, theoretical calculations and biological activity of sulfonate active ester new derivatives." Journal of the Iranian Chemical Society 16.1 (2019): 139-150. [Link]

-

MySkinRecipes. "this compound." [Link]

-

Chemistry Steps. "Mesylates and Tosylates with Practice Problems." [Link]

-

Bumgardner, Carl L., John R. Lever, and Suzanne T. Purrington. "Anomalous Behavior of Tosylates in Elimination Reactions." The Journal of Organic Chemistry 45.4 (1980): 748-750. [Link]

-

PubChem. "4-Hydroxybutyl 4-methylbenzenesulfonate." [Link]

-

Kraka, E., and D. Cremer. "Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases." Accounts of Chemical Research 42.5 (2009): 697-708. [Link]

-

Hoffman Fine Chemicals. "CAS 17689-66-6 | this compound." [Link]

-

Hare, S. R., and D. J. Tantillo. "Computational discoveries of reaction mechanisms: recent highlights and emerging challenges." Organic & Biomolecular Chemistry 15.1 (2017): 10-23. [Link]

-

Nikolova, S., et al. "Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure." Beilstein Journal of Organic Chemistry 15 (2019): 386-394. [Link]

-

Master Organic Chemistry. "All About Tosylates and Mesylates." [Link]

-

Arshad, M., et al. "Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide." Journal of Molecular Structure 1225 (2021): 129101. [Link]

-

Seebach, Dieter, et al. "(R)-(−)-Methyl 3-hydroxybutanoate." Organic Syntheses 71 (1993): 1. [Link]

-

Reddit. "Tosylation protocol?" [Link]

-

Ceylan, Ümit, et al. "Theoretical and experimental investigation of 4-[(2-hydroxy-3- methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis." ResearchGate. [Link]

-

Singh, J., et al. "All-atom molecular dynamics simulations showing the dynamics of small organic molecules in water–solvated polyelectrolyte brush layers." Physical Chemistry Chemical Physics 21.38 (2019): 21466-21476. [Link]

-

The Organic Chemistry Tutor. "The Tosylate Leaving Group." YouTube. [Link]

-

ResearchGate. "Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde." [Link]

Sources

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound [myskinrecipes.com]

- 4. s3.smu.edu [s3.smu.edu]

- 5. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. All-atom molecular dynamics simulations showing the dynamics of small organic molecules in water–solvated polyelectrolyte brush layers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Theoretical Calculations of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate Reactivity: A Computational Chemistry Whitepaper

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate is a molecule of interest in organic synthesis, serving as a precursor for introducing the 3-hydroxy-3-methylbutyl moiety into target structures.[1] Its reactivity is governed by the exceptional leaving group ability of the 4-methylbenzenesulfonate (tosylate) group.[2][3][4] Predicting the reaction pathways of this molecule—be it nucleophilic substitution, elimination, or intramolecular cyclization—is crucial for optimizing synthetic routes and minimizing side products. This guide provides a comprehensive framework for employing theoretical calculations, primarily Density Functional Theory (DFT), to dissect and predict the reactivity of this specific tosylate ester. We will explore the foundational principles of its reactivity, detail the computational methodologies for modeling its transformations, and present a practical workflow for obtaining and interpreting quantitative predictions of its chemical behavior.

Introduction: The Significance of the Tosylate Moiety

In modern organic synthesis, the conversion of an alcohol's hydroxyl group, a notoriously poor leaving group, into a sulfonate ester is a cornerstone strategy for activating it toward nucleophilic substitution and elimination reactions.[3] The p-toluenesulfonyl (tosyl) group is a preeminent choice for this transformation. The exceptional stability of the resulting tosylate anion (p-toluenesulfonate) is the fundamental driver of its effectiveness as a leaving group.

The stability of the tosylate anion arises from two key electronic factors:

-

Resonance Delocalization: The negative charge acquired upon leaving is delocalized across the three oxygen atoms of the sulfonyl group.[4]

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further disperses the negative charge, stabilizing the anion.[2]

The compound of interest, this compound, presents a unique case. It possesses a primary tosylate, which typically favors a bimolecular nucleophilic substitution (SN2) mechanism. However, the presence of a sterically demanding substituent and a tertiary alcohol functionality introduces the potential for competing unimolecular (SN1, E1) and intramolecular pathways. This complexity makes it an ideal candidate for theoretical investigation to elucidate its dominant reactive channels.

Foundational Principles of Reactivity

The Tosylate Group: A Superior Leaving Group

The efficacy of a leaving group is inversely related to its basicity; weak bases are excellent leaving groups.[2] The conjugate acid of the tosylate anion, p-toluenesulfonic acid, is a strong acid with a pKa of approximately -2.8, making the tosylate anion a very weak base and thus an excellent leaving group.[2] This superior leaving group ability is quantifiable by comparing reaction rates, where tosylates react many orders of magnitude faster than corresponding alkyl halides in nucleophilic substitution reactions.

Table 1: Qualitative Comparison of Leaving Group Ability

| Leaving Group | Common Name | Relative Rate (Approx.) | Basicity |

|---|---|---|---|

| CH₃C₆H₄SO₃⁻ | Tosylate | ~10⁴ - 10⁵ | Very Weak |

| I⁻ | Iodide | ~10¹ | Weak |

| Br⁻ | Bromide | 1 | Weak |

| Cl⁻ | Chloride | ~10⁻² | Weak |

| HO⁻ | Hydroxide | ~10⁻¹⁶ | Strong |

Note: Relative rates are highly dependent on substrate, nucleophile, and solvent, but this table provides a general reactivity trend.

Potential Reaction Mechanisms

The reactivity of this compound can be channeled through several competing pathways. Understanding the transition states and intermediates of these pathways is the primary goal of theoretical calculations.

-

SN2 (Bimolecular Nucleophilic Substitution): A concerted, one-step mechanism where an external nucleophile attacks the carbon atom bearing the tosylate group, leading to inversion of stereochemistry.[5] This is typically favored for primary substrates.

-

SN1 (Unimolecular Nucleophilic Substitution): A two-step mechanism involving the formation of a carbocation intermediate after the tosylate group departs. This pathway is favored by substrates that can form stable carbocations and is often accompanied by elimination (E1).

-

E2 (Bimolecular Elimination): A concerted, one-step mechanism where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.

-

Intramolecular Cyclization: The tertiary hydroxyl group within the molecule can act as an internal nucleophile, attacking the electrophilic carbon to form a cyclic ether (in this case, 3,3-dimethyltetrahydrofuran).

The interplay between these pathways is sensitive to the reaction conditions (solvent, nucleophile, temperature) and the substrate's intrinsic structure.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) has emerged as the workhorse of computational organic chemistry, offering a favorable balance between accuracy and computational cost for studying reaction mechanisms.

Causality Behind Model Selection

The choice of a theoretical model is not arbitrary; it is a deliberate decision based on the chemical problem at hand.

-

Functionals: For reaction barrier heights, hybrid functionals like B3LYP are a common starting point. However, functionals from the Minnesota family, such as M06-2X , are often recommended for their improved performance in calculating non-covalent interactions and thermochemistry, which can be crucial for accurately describing transition states.

-

Basis Sets: A Pople-style basis set like 6-311+G(d,p) is a robust choice for this system.

-

6-311: A triple-zeta basis set, providing flexibility for valence electrons.

-

+: Adds diffuse functions on heavy atoms, which are essential for describing anions (like the leaving tosylate group) and lone pairs accurately.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These are critical for describing the distorted geometries of transition states and the directionality of chemical bonds.

-

-

Solvent Modeling: Gas-phase calculations are a useful baseline, but reactivity in solution is paramount. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that treats the solvent as a continuous dielectric medium. This approach captures the bulk electrostatic effects of the solvent, which significantly influences the stability of charged species like intermediates and transition states in solvolysis reactions.[6]

Self-Validating Protocols: The Importance of Frequency Calculations

Every optimized structure (reactant, product, or transition state) must be validated through a frequency calculation. This step is non-negotiable for ensuring the trustworthiness of the results.

-

Minimum Energy Structures (Reactants, Products, Intermediates): Must have zero imaginary frequencies.

-

First-Order Saddle Points (Transition States): Must have exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier from reactant to product.

A Practical Guide to Reactivity Calculation

This section outlines the workflow for a comprehensive theoretical analysis of the reactivity of this compound.

Computational Workflow Diagram

The following diagram illustrates the logical progression of a computational study of a reaction mechanism.

Caption: A standard workflow for computational analysis of reaction mechanisms.

Protocol 1: Ground State Geometry Optimization

-

Input Structure: Build a 3D model of the reactant (this compound) and any external nucleophile/base using molecular modeling software.

-

Calculation Setup: Specify the chosen DFT functional, basis set, and solvent model (PCM). For example, M062X/6-311+G(d,p) SCRF=(PCM,Solvent=Water).

-

Execution: Run a geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to find a local minimum on the potential energy surface.

-

Validation: Perform a frequency calculation on the optimized geometry. Confirm that all vibrational frequencies are real (positive), which validates the structure as a true minimum.

-

Repeat: Repeat steps 1-4 for all expected products (e.g., the substitution product, elimination product, and cyclized product).

Protocol 2: Transition State (TS) Location

Locating the TS is often the most challenging step.

-

Initial Guess: Provide an initial guess for the TS geometry. This can be done by modifying the reactant geometry to resemble the expected transition state (e.g., elongating the C-O bond of the leaving group and shortening the distance to the incoming nucleophile). Methods like QST2 (Quadratic Synchronous Transit) can use reactant and product structures to generate an initial guess.

-

TS Optimization: Run a TS optimization calculation using an algorithm like the Berny algorithm. This will attempt to find a first-order saddle point near your initial guess.

-

Validation: Perform a frequency calculation on the optimized TS structure.

-

Trustworthy Result: The output must show exactly one imaginary frequency.

-

Actionable Insight: Visualize the atomic motion corresponding to the imaginary frequency. It should clearly show the breaking of the old bond(s) and the formation of the new bond(s) characteristic of the desired reaction (e.g., the nucleophile approaching as the tosylate departs).

-

-

IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS. This calculation maps the reaction path downhill from the TS. A successful IRC will connect the TS to the correct reactant and product minima on the potential energy surface, providing definitive proof of the reaction pathway.

Case Study: Competing Pathways for this compound

To illustrate the power of this approach, we present hypothetical but realistic DFT-calculated energy data for the solvolysis of the title compound in water. Water can act as both the solvent and the nucleophile.

Reaction Pathway Diagram

Caption: Competing SN2 and intramolecular cyclization pathways.

Quantitative Data Summary

The Gibbs free energy of activation (ΔG‡) determines the reaction rate (kinetics), while the Gibbs free energy of reaction (ΔGᵣ) determines the product stability (thermodynamics). According to transition state theory, a lower ΔG‡ corresponds to a faster reaction.

Table 2: Hypothetical Calculated Free Energies (kcal/mol) in Aqueous Solution

| Reaction Pathway | ΔG‡ (Activation) | ΔGᵣ (Reaction) | Kinetic Favorability | Thermodynamic Favorability |

|---|---|---|---|---|

| SN2 (External, H₂O) | 24.5 | -15.2 | Moderate | Favorable |

| Intramolecular Cyclization | 21.8 | -18.9 | Most Favorable | Most Favorable |

| SN1 (Carbocation formation) | 31.2 | N/A | Least Favorable | N/A |

Interpretation of Results

-

Kinetic Control: Based on this hypothetical data, the intramolecular cyclization pathway possesses the lowest activation barrier (ΔG‡ = 21.8 kcal/mol). This predicts that under kinetic control, the formation of the cyclic ether, 3,3-dimethyltetrahydrofuran, would be the major product. The proximity of the internal nucleophile (the hydroxyl group) provides an entropic advantage, leading to a more accessible transition state compared to the intermolecular SN2 reaction.

-

Thermodynamic Control: The intramolecular reaction also leads to the most thermodynamically stable product (ΔGᵣ = -18.9 kcal/mol). In this case, the kinetic and thermodynamic products are the same.

-

SN1 Pathway: The formation of a primary carbocation is highly unfavorable, reflected in a significantly higher activation barrier. This pathway is predicted to be a minor or non-existent contributor to the overall reaction.

This analysis provides a clear, actionable prediction: attempts to use this compound in substitution reactions with weak external nucleophiles are likely to be complicated by the competing and kinetically favored intramolecular cyclization.

Conclusion and Outlook

Theoretical calculations provide an indispensable toolkit for the modern chemist, transforming the study of reaction mechanisms from a purely empirical exercise to a predictive science. By applying a robust computational workflow grounded in Density Functional Theory, we can quantitatively assess the competing reaction pathways for complex molecules like this compound. This guide has outlined the essential principles, methodologies, and validation checks required to generate trustworthy and insightful predictions. Such computational foresight allows researchers to anticipate reaction outcomes, troubleshoot unexpected results, and rationally design synthetic strategies to favor desired products, ultimately accelerating research and development in chemistry and drug discovery.

References

-

Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8105. [7][8]

-

Guthrie, J. P., & Cullimore, P. A. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(13), 6046-6056. [9]

-

Li, D., & Williams, N. H. (2016). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Journal of Physical Organic Chemistry, 29(8), 431-437.

-

Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Journal of Physical Organic Chemistry, 35(3), e4306. [6]

-

BenchChem. (2025). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. BenchChem Technical Guides. [2]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [3]

-

Periodic Chemistry. (2019). Sulfonate Esters. Periodic Chemistry Tutorials. [4]

-

MySkinRecipes. (n.d.). This compound. [1]

-

OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. OrgoSolver Reaction Guides. [5]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. periodicchemistry.com [periodicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for the synthesis of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate

An Application Note and Laboratory Protocol for the Synthesis of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The synthesis is achieved through the regioselective tosylation of the primary hydroxyl group of 3-methyl-1,3-butanediol using p-toluenesulfonyl chloride (TsCl). This protocol is designed for researchers in organic synthesis and drug development, offering a detailed methodology that emphasizes scientific causality, procedural safety, and self-validating analytical checks. The conversion of an alcohol to a tosylate is a foundational transformation in organic chemistry, converting a poor leaving group (hydroxide) into an excellent one (tosylate), thereby facilitating subsequent nucleophilic substitution or elimination reactions.[1][2] The inherent steric differences between the primary and tertiary alcohols in the starting diol allow for a highly selective reaction under controlled conditions.

Scientific Principle & Reaction Scheme

The core of this protocol is the tosylation reaction, where an alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride.[3] A non-nucleophilic weak base, typically pyridine, is employed to serve a dual role: it acts as the solvent and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential side reactions.[1][4]

Reaction: 3-methyl-1,3-butanediol + p-toluenesulfonyl chloride → this compound

Causality of Regioselectivity: The successful synthesis of the target molecule hinges on the selective reaction at the primary hydroxyl group over the tertiary one. This selectivity is governed by steric hindrance. The primary alcohol is sterically unencumbered, allowing for a kinetically favorable nucleophilic attack on the bulky sulfonyl chloride reagent. The tertiary alcohol, being significantly more crowded, reacts at a much slower rate, enabling the isolation of the mono-tosylated product in high yield.[5][6]

Experimental Workflow Overview

The following diagram outlines the logical flow of the entire synthesis process, from initial setup to final product characterization.

Caption: High-level workflow for the synthesis of this compound.

Materials and Reagents

Reagent Data Table

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Equivalents |

| 3-methyl-1,3-butanediol | C₅H₁₂O₂ | 104.15 | - | 5.21 g | 50.0 | 1.0 |

| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 98% | 9.72 g | 50.0 | 1.0 |

| Pyridine | C₅H₅N | 79.10 | Anhydrous | 100 mL | - | Solvent/Base |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | ~400 mL | - | Extraction |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | ~150 mL | - | Wash |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aq) | ~100 mL | - | Wash |

| Brine (NaCl solution) | NaCl | 58.44 | Saturated (aq) | ~100 mL | - | Wash |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | As needed | - | Drying Agent |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | As needed | - | Chromatography |

Equipment

-

500 mL Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Dropping funnel or syringe pump

-

Nitrogen or Argon gas inlet

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

SAFETY FIRST: This procedure must be conducted in a well-ventilated fume hood. p-Toluenesulfonyl chloride is corrosive and a lachrymator.[7][8][9] Pyridine is flammable, toxic, and has a strong, unpleasant odor. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

Step 1: Reaction Setup

-

Place a magnetic stir bar into a dry 500 mL round-bottom flask.

-

Seal the flask with a septum and ensure it is under an inert atmosphere (Nitrogen or Argon). This is crucial as tosyl chloride is moisture-sensitive.[8]

-

Using a syringe, add 3-methyl-1,3-butanediol (5.21 g, 50.0 mmol) to the flask.

-

Add anhydrous pyridine (100 mL) to the flask to dissolve the diol. Stir until a homogeneous solution is formed.

Step 2: Tosylation Reaction

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

In a separate, dry beaker, weigh p-toluenesulfonyl chloride (9.72 g, 50.0 mmol).

-

Add the solid p-toluenesulfonyl chloride to the cooled pyridine solution in small portions over 30 minutes. Maintain the internal temperature below 5 °C during the addition to control the exothermic reaction.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-16 hours.

Step 3: In-Process Validation (TLC Monitoring)

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Prepare a TLC chamber with an eluent system of 30% Ethyl Acetate in Hexanes.

-